Home > Products > Screening Compounds P129985 > octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride
octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride - 2839143-28-9

octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride

Catalog Number: EVT-6739205
CAS Number: 2839143-28-9
Molecular Formula: C8H16Cl2N2O
Molecular Weight: 227.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a heterocyclic compound characterized by a fused ring system that includes both pyridine and pyrazine moieties. This compound has gained attention in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, organic synthesis, and material science. Its chemical structure contributes to its biological activity, making it a subject of research in pharmacology and biochemistry.

Source

The compound is cataloged under several identifiers including the CAS number 1354911-18-4 and has been documented in databases such as PubChem and ChemSpider. It is also referenced in various chemical literature and patents related to its synthesis and applications .

Classification

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride falls under the category of heterocyclic compounds. It is classified as a bicyclic compound due to the presence of two interconnected rings, which are crucial for its chemical reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves several steps:

  1. Starting Materials: The synthesis begins with appropriate amines and diketones or other carbonyl compounds.
  2. Cyclization: A key step involves the cyclization of these precursors under acidic or basic conditions to form the fused ring structure.
  3. Reduction: Following cyclization, reduction reactions may be employed to achieve the desired oxidation state of the nitrogen atoms in the structure.

Technical Details

The reaction conditions are critical for ensuring high yield and purity. Catalysts may be used to facilitate the cyclization process, and parameters such as temperature and reaction time must be carefully controlled. On an industrial scale, continuous flow processes can enhance efficiency by automating these parameters .

Molecular Structure Analysis

Structure

The molecular formula for octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is C8H18Cl2N2C_8H_{18}Cl_2N_2 with a molecular weight of approximately 213.148 g/mol. The compound features a bicyclic structure that includes:

  • A pyridine ring
  • A pyrazine ring

Data

  • InChI Key: PPSHBBSIKSZIJL-UHFFFAOYSA-N
  • Exact Mass: 212.085 g/mol
  • Polar Surface Area: 15.27 Ų
  • LogP (Partition Coefficient): 2.3148, indicating moderate hydrophobicity which can influence its biological interactions .
Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride can participate in several types of chemical reactions:

  1. Oxidation Reactions: It can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various oxidized derivatives.
  2. Reduction Reactions: Reducing agents such as sodium borohydride can convert it into reduced analogs, altering its biological activity and properties .

These reactions are essential for modifying the compound's structure to enhance its efficacy in various applications.

Mechanism of Action

The mechanism of action for octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets within biological systems. The unique configuration of its rings allows it to fit into active sites on enzymes or bind to receptors, modulating their activity. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Melting Point: Not readily available; further studies may be required.

Chemical Properties

  • Solubility: Soluble in water due to the presence of hydrochloride groups.
  • Stability: Generally stable under normal laboratory conditions but may require specific storage conditions to maintain purity.

These properties are crucial for determining how the compound can be utilized in both laboratory settings and industrial applications.

Applications

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has diverse applications across several scientific domains:

  • Medicinal Chemistry: Investigated for potential therapeutic uses due to its biological activity.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Explored for use in developing new materials due to its unique structural properties.

Research continues into its potential roles in drug development and other scientific fields, highlighting its versatility as a chemical compound .

Synthesis Methodologies and Optimization

Multi-Component Cyclization Strategies for Bicyclic Scaffold Assembly

The construction of the fused bicyclic framework of octahydro-1H-pyrido[1,2-a]pyrazin-6-one represents a significant synthetic challenge due to the presence of multiple heteroatoms and stereochemical considerations. Modern approaches employ efficient multi-component reactions (MCRs) that converge linearly protected amino acid precursors with carbonyl components to form the critical C-N bonds of the pyrazinone ring. The Ugi-azide reaction has emerged as a particularly valuable tool, enabling the simultaneous formation of C-N and C-C bonds through a single-pot condensation of amines, carbonyl compounds, carboxylic acids, and azides. This approach significantly reduces synthetic steps compared to traditional linear strategies, with reported yields exceeding 68% for key intermediates [2] [6].

Ring-closing metathesis (RCM) has proven indispensable for constructing the partially saturated pyrido ring system from diene precursors. Optimized protocols utilizing second-generation Grubbs catalysts (typically at 5-10 mol% loading) in dichloromethane or toluene at reflux temperatures achieve cyclization efficiencies of >90% as monitored by LC-MS. The diene precursors themselves are readily accessible from N-allyl glycine derivatives, enabling modular assembly of the bicyclic scaffold [6]. Post-cyclization hydrogenation completes the saturation of the pyridine ring under catalytic hydrogenation conditions (Pd/C or PtO₂ in methanol at 50-100 psi H₂), affording the octahydro core structure.

Table 1: Cyclization Strategies for Bicyclic Core Assembly

MethodKey Reagents/ConditionsYield RangeKey Advantages
Ugi-Azide 4CRAmine, carbonyl, carboxylic acid, azide; MeOH, rt60-75%Convergent synthesis, high atom economy
Ring-Closing MetathesisGrubbs II catalyst (5 mol%); DCM, reflux85-93%Stereoselective control
Reductive AminationNaBH₃CN, MeOH/THF; pH control70-82%Mild conditions, scalable
Pd-Catalyzed CyclizationPd(OAc)₂/XPhos; K₃PO₄, toluene, 110°C65-78%Tolerates electron-deficient substrates

Alternative approaches include reductive amination cyclization strategies, where keto-acid precursors undergo intramolecular reductive amination using sodium cyanoborohydride in methanol/THF mixtures at controlled pH (4-6). This method demonstrates particular utility for introducing C7 alkyl substituents prior to ring formation, leveraging the nucleophilic character of the secondary amine in the linear precursor [2]. Recent advances have also demonstrated the efficacy of palladium-catalyzed C-N coupling for constructing the critical bicyclic bond, especially for electron-deficient substrates where traditional SN₂ reactions prove inefficient. These methodologies collectively provide a versatile toolkit for assembling the molecular architecture with opportunities for late-stage diversification at C2, C7, and N10 positions.

Enantioselective Synthesis: Chiral Resolution vs. Asymmetric Catalysis

The stereogenic center at position 9a presents significant synthetic challenges for obtaining enantiopure octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. Two primary strategies dominate industrial production: classical chiral resolution of racemates and catalytic asymmetric synthesis. The resolution approach typically employs diastereomeric salt formation using chiral acids such as dibenzoyl-L-tartaric acid (DBTA) or O,O'-di-p-toluoyl-L-tartaric acid (DPTTA) in ethanol/water or isopropanol solvent systems. After fractional crystallization, the resolved enantiomer is liberated using mild base (e.g., NaHCO₃) with reported enantiomeric excesses (ee) of >98% and recovery yields of 30-35% per cycle [4] . While technically straightforward, this method suffers from inherent yield limitations and requires recycling of the unwanted enantiomer for economic viability.

Asymmetric catalysis offers a more elegant solution through enantioselective hydrogenation of cyclic enamide precursors. Rhodium-DuPhos complexes (1-2 mol%) catalyze this transformation under moderate hydrogen pressure (50-200 psi) in methanol, affording the (9aR) isomer with ee values consistently >95% and near-quantitative yields. The enamide precursors are readily accessible from L-aspartic acid derivatives, establishing a chiral pool approach that maintains optical purity throughout the synthesis. For the (9aS) enantiomer, iridium-PHOX catalysts demonstrate complementary selectivity, achieving 92-94% ee in tetrahydrofuran at ambient temperature [4].

Table 2: Enantioselective Approaches Comparison

StrategyConditionsee AchievedYieldEconomic Considerations
Diastereomeric ResolutionDBTA (1 eq); EtOH/H₂O; fractional crystallization>98%30-35%*High material loss; recyclable
Rh-DuPhos Hydrogenation[Rh(COD)DuPhos]⁺BF₄⁻ (1.5 mol%); H₂ 100 psi95-98%92-95%Catalyst cost; high atom efficiency
Enzymatic ResolutionLipase PS-IM; vinyl acetate; iPr₂O>99%45%Mild conditions; low catalyst load
Iridium-PHOX Catalysis[Ir(COD)PHOX]⁺BARF⁻ (2 mol%); THF, rt92-94%85-90%Specialty ligand requirement

*Per single crystallization cycle; theoretical maximum yield 50%

Process economics favor asymmetric hydrogenation for large-scale manufacturing (>100 kg batches) despite the initial catalyst investment, as it eliminates the need for resolving agents and doubles the effective yield compared to resolution techniques. Kinetic resolution using immobilized lipases (e.g., Pseudomonas cepacia lipase on diatomaceous earth) with vinyl acetate in diisopropyl ether presents an alternative biocatalytic approach, achieving >99% ee but with maximum theoretical yields capped at 50%. Recent advances combine enzymatic resolution with in-situ racemization of the undesired enantiomer using transition metal catalysts (e.g., Shvo's catalyst), potentially overcoming this yield limitation .

Hydrochloride Salt Formation: Solvent Systems and Crystallization Protocols

Conversion of the free base octahydro-1H-pyrido[1,2-a]pyrazin-6-one to the pharmaceutically acceptable dihydrochloride salt requires meticulous control of stoichiometry, solvent composition, and crystallization kinetics. The hydrochloride formation typically employs hydrogen chloride gas bubbling in anhydrous isopropanol (IPA) at 0-5°C, maintaining stoichiometric precision (2.05-2.10 equivalents HCl) to prevent monohydrochloride contamination. The critical process parameters include temperature control (±2°C), addition rate (0.5-1.0 L/min gas flow per kg substrate), and agitation speed (>200 rpm) to ensure homogeneous crystal nucleation [3] [5].

Crystallization protocols significantly impact particle morphology and hydrate formation. The anhydrous dihydrochloride preferentially forms from IPA/acetone (3:1 v/v) mixtures cooled from 50°C to -10°C at 0.5°C/min, yielding prismatic crystals with bulk density >0.45 g/cm³ suitable for tablet compression. Hydrated forms (predominantly hemihydrate) crystallize from aqueous ethanol (20-30% H₂O), necessitating post-crystallization drying under vacuum (<10 mmHg) at 40°C for 24 hours to achieve Karl Fischer moisture values <0.5% [8].

Table 3: Salt Formation and Crystallization Optimization

ParameterAnhydrous Form ProtocolHydrated Form ProtocolCritical Quality Attributes
Solvent SystemIPA/acetone (3:1 v/v)EtOH/H₂O (4:1 v/v)Residual solvents < ICH limits
HCl Equivalents2.05-2.10 eq (gas)2.10-2.15 eq (conc. aq. HCl)Chloride content 16.8-17.2% w/w
Crystallization50°C → -10°C at 0.5°C/minRT → 4°C, no controlPolymorphic purity >98%
Drying Conditions40°C @ 10 mmHg, 24h25°C @ 1 mmHg, 48hLoss on drying <0.5% w/w
Particle SizeDv50 50-70 μm (controlled)Dv50 100-150 μm (needles)Flowability, dissolution rate

Stoichiometric deviations beyond 2.15 equivalents HCl promote hygroscopicity and storage instability due to excess acid adsorption on crystal surfaces. Analytical control employs ion chromatography for chloride quantification (specification: 16.8-17.2% w/w) and powder X-ray diffraction (PXRD) to verify polymorphic form (Form I anhydrous vs. Form II hemihydrate). The thermodynamically stable Form I exhibits superior flow properties (Carr index <15) and avoids deliquescence at relative humidities <75% RH, making it the preferred form for pharmaceutical development [3] [8].

Industrial-Scale Process Design: Continuous Flow vs. Batch Reactor Systems

Transitioning from laboratory synthesis to industrial production of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride necessitates careful evaluation of batch versus continuous manufacturing technologies. Traditional batch processing employs multi-purpose stirred tank reactors (STRs) with 5,000-10,000 L capacity, where the entire synthesis occurs across 7-9 discrete steps with intermediate isolations. This approach provides operational flexibility but suffers from lengthy cycle times (120-140 hours) and variable impurity profiles between batches, particularly during exothermic transformations like hydrogenations and salt formations [1] [9].

Continuous flow chemistry offers significant advantages for hazardous transformations and precise kinetic control. The hydrogenation step demonstrates particular benefit in tubular packed-bed reactors (PBRs) with 5% Pt/C catalysts at 70-80 bar H₂ and 80°C, achieving complete conversion in <10 minutes residence time compared to >8 hours in batch autoclaves. Integrated quench-cooling immediately downstream controls thermal degradation, suppressing the formation of des-chloro impurity below 0.05%. For the final hydrochloride salt formation, continuous mixed-suspension mixed-product-removal (MSMPR) crystallizers with real-time PSD monitoring (via FBRM) ensure consistent particle size distribution (Dv50 = 55±5 μm) across metric ton quantities [3] [9].

Economic analyses reveal 30-40% reduction in capital expenditure (CAPEX) and 25% lower operating costs (OPEX) for fully continuous processes at >500 kg/week production rates, primarily from reduced reactor volumes, minimized work-up losses, and higher space-time yields. However, the technical complexity of flow chemistry requires sophisticated process analytical technology (PAT) for intermediate control, including in-line FTIR for reaction monitoring and Raman spectroscopy for polymorph tracking during crystallization. Hybrid approaches—where only hazardous or fast steps operate continuously—present a pragmatic compromise, leveraging existing batch infrastructure while mitigating key safety and quality risks [1].

Table 4: Industrial Manufacturing Technology Comparison

ParameterBatch ProcessContinuous ProcessHybrid Approach
Reactor TypeStirred tank (5,000-10,000 L)Tubular PBR + MSMPR crystallizerSTR + flow hydrogenation
Cycle Time120-140 hours18-24 hours70-90 hours
Capacity300-500 kg/week1-2 MT/week700-900 kg/week
Key ImpuritiesDes-chloro (0.1-0.3%)Des-chloro (<0.05%)Des-chloro (0.07-0.15%)
Capital Cost (Relative)1.0 (baseline)0.70.85
Supply ReliabilityEstablished technologyEmerging capabilityProven at 100-500 kg scale

Supply chain diversification leverages both models: Major suppliers like Enamine (US and Latvia divisions) utilize batch manufacturing for catalog products (100 mg-5 kg), offering lead times of 2-15 days at 95% purity [3]. For contractual manufacturing at >100 kg quantities, specialized facilities (e.g., A2B Chem) employ continuous hydrogenation coupled with batch salt formation, achieving 99.5% purity with lead times of 4-6 weeks. The evolving regulatory landscape, including FDA guidance on continuous manufacturing (2023-2024), increasingly favors flow processes for New Chemical Entities (NCEs) containing this versatile pharmaceutical building block.

Comprehensive Compound Identification

Properties

CAS Number

2839143-28-9

Product Name

octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;dihydrochloride

Molecular Formula

C8H16Cl2N2O

Molecular Weight

227.13 g/mol

InChI

InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;;/h7,9H,1-6H2;2*1H

InChI Key

RYCPCCBHYQQDTN-UHFFFAOYSA-N

SMILES

C1CC2CNCCN2C(=O)C1.Cl.Cl

Canonical SMILES

C1CC2CNCCN2C(=O)C1.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.